N-(4-{[1-(4-fluorobenzyl)-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetyl}phenyl)methanesulfonamide
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Overview
Description
N-[4-(2-{1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL}ACETYL)PHENYL]METHANESULFONAMIDE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxyindole moiety, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-{1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL}ACETYL)PHENYL]METHANESULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Hydroxyindole Moiety: This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Fluorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling of the Indole and Fluorophenyl Moieties: This is typically done through a condensation reaction, where the hydroxyindole and fluorophenyl intermediates are coupled under basic conditions.
Formation of the Methanesulfonamide Group: This final step involves the reaction of the coupled product with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify optimal reaction conditions and the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-{1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL}ACETYL)PHENYL]METHANESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyindole moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-[4-(2-{1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL}ACETYL)PHENYL]METHANESULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(2-{1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL}ACETYL)PHENYL]METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Interact with Receptors: Modulate the activity of specific receptors, leading to changes in cellular signaling pathways.
Affect Gene Expression: Influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
- N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide
- N-(4-fluorophenyl)-2-hydroxy-N-propan-2-ylacetamide
Uniqueness
N-[4-(2-{1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL}ACETYL)PHENYL]METHANESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications, particularly in the fields of medicinal chemistry and drug development.
Properties
Molecular Formula |
C24H21FN2O5S |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-[4-[2-[1-[(4-fluorophenyl)methyl]-3-hydroxy-2-oxoindol-3-yl]acetyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C24H21FN2O5S/c1-33(31,32)26-19-12-8-17(9-13-19)22(28)14-24(30)20-4-2-3-5-21(20)27(23(24)29)15-16-6-10-18(25)11-7-16/h2-13,26,30H,14-15H2,1H3 |
InChI Key |
UYZXMBMAZAKWMW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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